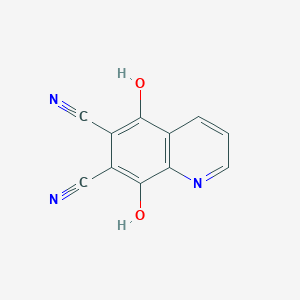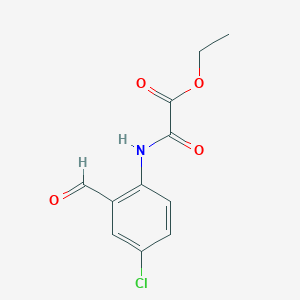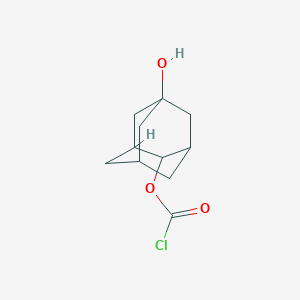
Azd 9977
Overview
Description
Azd 9977 is a chemical compound known for its herbicidal properties. It belongs to the family of benzoxazinones, which are organic compounds containing benzene fused to an oxazine ring bearing a ketone group. This compound is used primarily in agricultural settings to control a variety of broadleaf weeds and grasses .
Preparation Methods
The synthesis of Azd 9977 involves several steps. One common method includes the reaction of anthranilic acid derivatives with appropriate reagents to form the benzoxazinone structure. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as triethylamine . Industrial production methods often employ large-scale reactors and continuous flow processes to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Azd 9977 has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development of new herbicidal compounds.
Biology: The compound is studied for its effects on plant physiology and its potential use in controlling invasive plant species.
Medicine: Research is ongoing to explore its potential as a lead compound for developing new pharmaceuticals.
Industry: It is used in the formulation of herbicides for agricultural applications
Mechanism of Action
The compound exerts its herbicidal effects by inhibiting the enzyme protoporphyrinogen oxidase, which is crucial in the biosynthetic pathway for chlorophyll. Inhibition of this enzyme disrupts chlorophyll production, leading to stunted plant growth and ultimately plant death. This mechanism is light and oxygen-dependent, causing susceptible plants to turn necrotic and die shortly after exposure to sunlight.
Comparison with Similar Compounds
Similar compounds include:
Flumioxazin: Another benzoxazinone herbicide with similar properties and applications.
Sulfentrazone: A herbicide that also inhibits protoporphyrinogen oxidase but has different selectivity and application rates.
Metribuzin: A triazinone herbicide used for similar purposes but with a different mode of action
Azd 9977 is unique due to its specific molecular structure, which provides high selectivity and efficacy at lower application rates compared to some other herbicides .
Properties
Molecular Formula |
C20H18FN3O5 |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
2-[7-fluoro-4-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)-2,3-dihydro-1,4-benzoxazin-3-yl]-N-methylacetamide |
InChI |
InChI=1S/C20H18FN3O5/c1-22-18(25)8-13-9-28-17-7-12(21)3-4-15(17)24(13)20(27)11-2-5-16-14(6-11)23-19(26)10-29-16/h2-7,13H,8-10H2,1H3,(H,22,25)(H,23,26) |
InChI Key |
MBKYLPOPYYLTNW-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CC1COC2=C(N1C(=O)C3=CC4=C(C=C3)OCC(=O)N4)C=CC(=C2)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

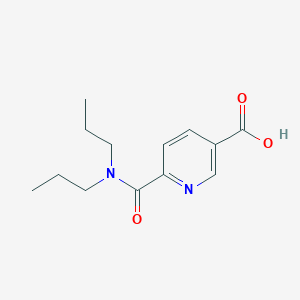
![3-(Bicyclo[2.2.1]hept-2-yloxy)-4-methoxybenzaldehyde](/img/structure/B8434145.png)
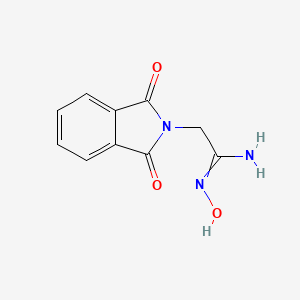
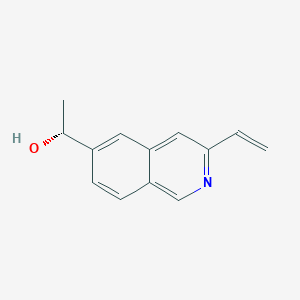
![8-(Hydroxymethyl)-6-(methoxymethyl)-1,2,3,4-tetrahydrobenzo[h][1,6]naphthyridin-5(6H)-one](/img/structure/B8434164.png)
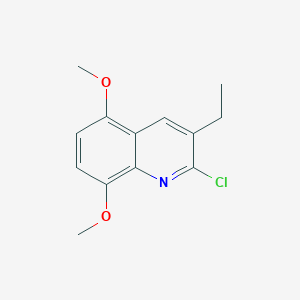
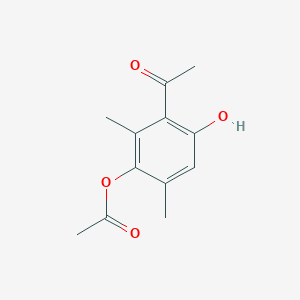
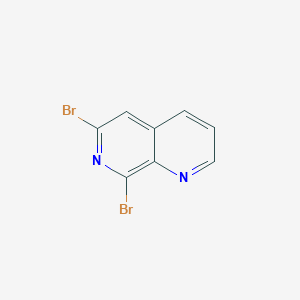
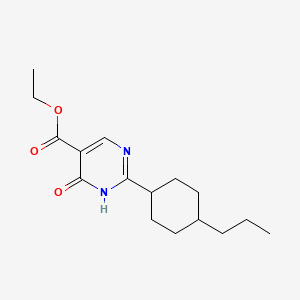
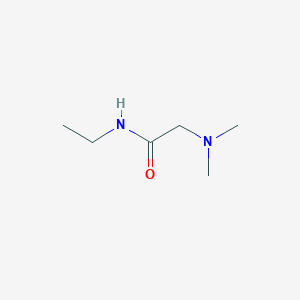
![4-[(2-cyanophenyl)amino]-4H-1,2,4-triazole](/img/structure/B8434209.png)
